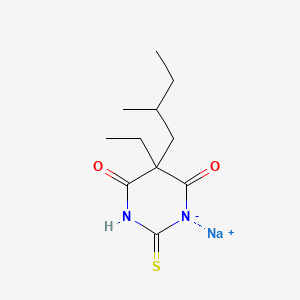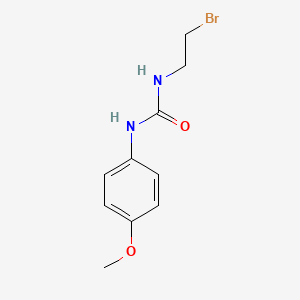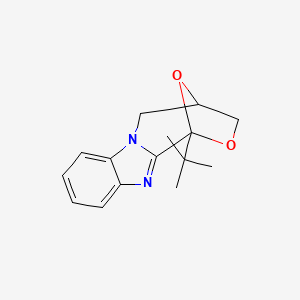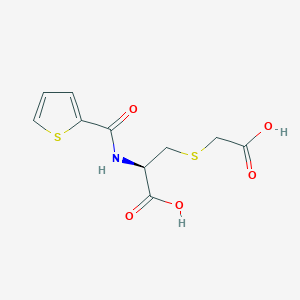![molecular formula C11H16Cl3N3OZn B14456707 Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) CAS No. 67953-75-7](/img/structure/B14456707.png)
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of the trichlorozincate anion adds unique properties to this compound, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) typically involves the diazotization of the corresponding amine. The process begins with the preparation of 4-[ethyl(2-hydroxyethyl)amino]-2-methylaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. The reaction is carried out in an aqueous medium to ensure the stability of the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of trichlorozincate as a counterion is achieved by adding zinc chloride to the reaction mixture, which helps in stabilizing the diazonium ion and enhances its reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium ion.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component such as phenol or an aromatic amine.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used in dyeing processes.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Applications De Recherche Scientifique
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.
Biology: The compound can be used in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the diazonium group can be used to attach therapeutic agents to target molecules.
Industry: It is used in the production of pigments, dyes, and other colorants.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions with various nucleophiles. The presence of the trichlorozincate anion helps stabilize the diazonium ion, making it more reactive and versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Comparison
Compared to other diazonium salts, Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) is unique due to the presence of the trichlorozincate anion. This anion enhances the stability and reactivity of the diazonium ion, making it more suitable for specific synthetic applications. Additionally, the ethyl and hydroxyethyl groups attached to the benzene ring provide additional sites for chemical modification, increasing the versatility of this compound in various reactions.
Propriétés
Numéro CAS |
67953-75-7 |
|---|---|
Formule moléculaire |
C11H16Cl3N3OZn |
Poids moléculaire |
378.0 g/mol |
Nom IUPAC |
4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H16N3O.3ClH.Zn/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;;;;/h4-5,8,15H,3,6-7H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
Clé InChI |
UHZXVKCYRSKJFZ-UHFFFAOYSA-K |
SMILES canonique |
CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C.Cl[Zn-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)







![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)




![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
